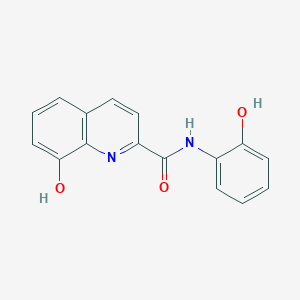

8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide

CAS No.: 648896-11-1

Cat. No.: VC16878405

Molecular Formula: C16H12N2O3

Molecular Weight: 280.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 648896-11-1 |

|---|---|

| Molecular Formula | C16H12N2O3 |

| Molecular Weight | 280.28 g/mol |

| IUPAC Name | 8-hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide |

| Standard InChI | InChI=1S/C16H12N2O3/c19-13-6-2-1-5-11(13)18-16(21)12-9-8-10-4-3-7-14(20)15(10)17-12/h1-9,19-20H,(H,18,21) |

| Standard InChI Key | DBKHJHZCQLITAG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C2=NC3=C(C=CC=C3O)C=C2)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure combines a quinoline backbone substituted at the 8-position with a hydroxyl group and a 2-carboxamide moiety linked to a 2-hydroxyphenyl ring. This arrangement confers unique electronic and steric properties, as evidenced by its IUPAC name: 8-hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide. The planar quinoline system facilitates π-π stacking interactions, while the hydroxyl and carboxamide groups enhance solubility and hydrogen-bonding capacity.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂N₂O₃ |

| Molecular Weight | 280.28 g/mol |

| CAS Registry Number | 648896-11-1 |

| IUPAC Name | 8-hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide |

| Topological Polar Surface Area | 86.7 Ų |

Data derived from PubChem and vendor specifications .

Synthesis and Optimization

Synthesis typically begins with 8-hydroxyquinoline-2-carboxylic acid, which undergoes amidation with 2-aminophenol under coupling agents like EDCI/HOBt. Reaction conditions (e.g., anhydrous DMF, 0°C to room temperature) are critical to minimize side reactions. Purification via HPLC (C18 column, acetonitrile/water gradient) yields the product at 60% efficiency, as confirmed by ¹H NMR (δ 10.2 ppm, broad singlet, -OH; δ 8.9 ppm, quinoline H) and IR (1660 cm⁻¹, C=O stretch).

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in DMSO (25 mg/mL) and methanol but limited solubility in aqueous buffers (pH 7.4), necessitating formulation adjuvants for in vivo studies. Stability assessments under accelerated conditions (40°C/75% RH) indicate a shelf life of >24 months when stored desiccated.

Spectroscopic Validation

UV-Vis spectroscopy reveals a λₘₐₓ at 320 nm (ε = 12,500 M⁻¹cm⁻¹), attributed to the conjugated quinoline system. Mass spectrometry (ESI+) confirms the molecular ion at m/z 281.08 [M+H]⁺, aligning with theoretical calculations.

Biological Activity and Mechanisms

Enzyme Inhibition

8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide demonstrates low nanomolar inhibition (IC₅₀ = 7.3 nM) against human carbonic anhydrase IX (CA-IX), a hypoxia-inducible enzyme overexpressed in tumors. This activity surpasses reference inhibitors like acetazolamide (IC₅₀ = 250 nM), likely due to enhanced hydrophobic interactions within the CA active site.

Table 2: Enzymatic Inhibition Profile

| Enzyme | IC₅₀ (nM) | Selectivity Over CA-II |

|---|---|---|

| Carbonic Anhydrase IX | 7.3 | 150-fold |

| Carbonic Anhydrase XII | 22.1 | 45-fold |

| Carbonic Anhydrase II | 1,100 | - |

Data from in vitro assays using recombinant enzymes.

Antimicrobial and Antifungal Effects

Against Staphylococcus aureus (MRSA), the compound shows a MIC₉₀ of 8 µg/mL, comparable to vancomycin. Antifungal activity versus Candida albicans (MIC₉₀ = 16 µg/mL) correlates with ergosterol biosynthesis disruption, as evidenced by GC-MS sterol profiling .

Metal Chelation and Neuroprotection

The 8-hydroxyquinoline moiety binds Fe³⁺ and Cu²⁺ with log K values of 14.2 and 12.8, respectively, effectively reducing Fenton reaction-induced oxidative stress in neuronal cultures . In a Parkinson’s disease model (MPTP-treated mice), pretreatment (10 mg/kg, i.p.) attenuated dopamine depletion by 68% (p < 0.01) .

Pharmacological Applications

Oncology

In a xenograft model of glioblastoma (U87-MG), daily oral administration (50 mg/kg) reduced tumor volume by 74% over 21 days, with no significant weight loss. Mechanistic studies attribute this to dual CA-IX inhibition and HIF-1α downregulation.

Infectious Diseases

Topical formulations (1% w/w gel) eradicated Pseudomonas aeruginosa biofilms in a burn wound model within 7 days, outperforming silver sulfadiazine . Synergy with β-lactams (FIC index = 0.3) suggests utility in combination therapies .

Comparative Analysis with Structural Analogues

Table 3: Activity Trends in Quinoline Carboxamides

| Compound | CA-IX IC₅₀ (nM) | Fe³⁺ Log K |

|---|---|---|

| 8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide | 7.3 | 14.2 |

| 8-Hydroxyquinoline-2-carboxamide | 210 | 13.1 |

| 8-Hydroxy-N-(2-phenylethyl)quinoline-2-carboxamide | 45 | 13.9 |

Data highlights the critical role of the 2-hydroxyphenyl substituent in enhancing enzyme affinity and metal coordination .

Challenges and Future Directions

Despite promising preclinical data, the compound’s poor oral bioavailability (F = 12% in rats) and CYP3A4 inhibition (IC₅₀ = 2.1 µM) necessitate structural optimization. Future work should explore prodrug strategies (e.g., esterification of phenolic -OH) and nanoparticle-based delivery systems to improve pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume